molecular formula C14H14N2S B1274359 2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carbonitrile CAS No. 884497-32-9

2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carbonitrile

Cat. No.: B1274359
CAS No.: 884497-32-9
M. Wt: 242.34 g/mol
InChI Key: MSDJEXNUCSDFIV-UHFFFAOYSA-N
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Description

2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carbonitrile is a heterocyclic compound that contains a thiophene ring substituted with an amino group, an ethylphenyl group, a methyl group, and a carbonitrile group

Scientific Research Applications

2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve studying its potential applications, such as in the development of new drugs or materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-ethylbenzaldehyde with malononitrile and elemental sulfur in the presence of a base can yield the desired thiophene ring structure.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield improvement, cost reduction, and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and consistency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic reagents under appropriate conditions, such as halogenation or alkylation reactions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced thiophene derivatives.

    Substitution: Various substituted thiophene derivatives.

Comparison with Similar Compounds

  • 2-Amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-cyano-4,7-dihydro-7-methyl-pyrano[2,3-e]indole
  • 2-Amino-4,6-dihydroxypyrimidine derivatives

Comparison: 2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carbonitrile is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

2-amino-4-(4-ethylphenyl)-5-methylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2S/c1-3-10-4-6-11(7-5-10)13-9(2)17-14(16)12(13)8-15/h4-7H,3,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDJEXNUCSDFIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(SC(=C2C#N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397393
Record name 2-amino-4-(4-ethylphenyl)-5-methylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884497-32-9
Record name 2-Amino-4-(4-ethylphenyl)-5-methyl-3-thiophenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884497-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-4-(4-ethylphenyl)-5-methylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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